Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester
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Overview
Description
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a carbamic acid group attached to a 3-chlorophenyl ring and a cyclohexyl ester group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester typically involves the reaction of 3-chlorophenyl isocyanate with cyclohexanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The general reaction can be represented as follows:
3-chlorophenyl isocyanate+cyclohexanol→Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reactants but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a solvent like ethanol or methanol.
Major Products Formed
Hydrolysis: Yields 3-chlorophenyl carbamic acid and cyclohexanol.
Substitution: Yields substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a prodrug or in drug delivery systems.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (3-chlorophenyl)-, cyclohexyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (3-chlorophenyl)-, ethyl ester
- Carbamic acid, 3-chlorophenyl-, methyl ester
Comparison
Carbamic acid, (3-chlorophenyl)-, cyclohexyl ester is unique due to the presence of the cyclohexyl ester group, which imparts different physical and chemical properties compared to its ethyl and methyl counterparts. The cyclohexyl group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
116373-55-8 |
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Molecular Formula |
C13H16ClNO2 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
cyclohexyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H16ClNO2/c14-10-5-4-6-11(9-10)15-13(16)17-12-7-2-1-3-8-12/h4-6,9,12H,1-3,7-8H2,(H,15,16) |
InChI Key |
ILBAXXVDXITICM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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